Methyl 3,5-dimethoxybenzoylformate

Description

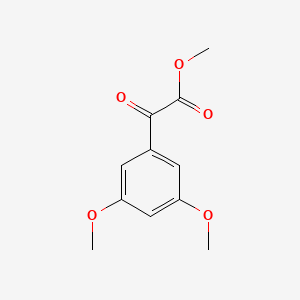

Methyl 3,5-dimethoxybenzoylformate is an aromatic ester derivative featuring a benzoylformate core substituted with two methoxy groups at the 3- and 5-positions of the benzene ring, esterified with a methyl group. The compound is listed by CymitQuimica as a discontinued product, indicating its niche applications in specialized chemical workflows .

Properties

IUPAC Name |

methyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMNDYQMGDEWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl oxalate with 1-bromo-3,5-dimethoxybenzene. This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetone .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: 3,5-dimethoxybenzoic acid.

Reduction: 3,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethoxybenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethoxybenzoylformate involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs and Their Properties

The following compounds share structural or functional similarities with methyl 3,5-dimethoxybenzoylformate, enabling comparative analysis:

Critical Differences

Substituent Effects :

- This compound lacks the triazine core and complex aromatic linkages present in compound 5k . Its simpler structure may limit its utility in advanced polymer synthesis but enhances its suitability for straightforward esterification or coupling reactions.

- Ethyl 4-methoxy-3,5-dimethylbenzoylformate differs in alkyl ester choice (ethyl vs. methyl) and substituent positions (4-methoxy and 3,5-dimethyl vs. 3,5-dimethoxy). These variations influence electronic effects and steric bulk, impacting reactivity in nucleophilic acyl substitution or cyclization reactions .

Synthetic Methodologies: Compound 5k requires a three-step synthesis involving trichlorotriazine, vanillin, and methyl 3-aminobenzoate, with stringent temperature control (-35°C to 40°C) and chromatographic purification (MPLC) . Ethyl 4-methoxy-3,5-dimethylbenzoylformate may employ analogous esterification or Friedel-Crafts acylation, though its commercial availability suggests standardized protocols .

Applications :

- Compound 5k is designed for advanced applications in materials science due to its triazine-based architecture, which enhances thermal stability and π-π stacking interactions .

- This compound’s discontinued status implies specialized or obsolete use, whereas the ethyl analog remains relevant in asymmetric synthesis or catalysis .

Research Findings and Data

Thermal and Spectral Properties

- Compound 5k : Melting point 79–82°C; ¹H NMR (DMSO-d₆) shows characteristic methoxy singlet at δ 3.76 ppm and aromatic proton splitting patterns .

- Ethyl 4-methoxy-3,5-dimethylbenzoylformate: No direct data provided, but ethyl esters generally exhibit lower melting points than methyl analogs due to increased alkyl chain flexibility.

Biological Activity

Methyl 3,5-dimethoxybenzoylformate (MDBF) is a compound of increasing interest in the fields of medicinal and biological chemistry due to its potential therapeutic applications. This article explores the biological activity of MDBF, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

CAS Number: 2150-37-0

Appearance: White or light yellow powder

Melting Point: 42-45 °C

Boiling Point: 298 °C

MDBF is believed to exert its biological effects through various mechanisms, including:

- Enzyme Inhibition: MDBF may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

- Antitumor Activity: Preliminary studies suggest that MDBF could exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

- Antioxidant Activity: The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

1. Anti-inflammatory Effects

Research indicates that MDBF possesses significant anti-inflammatory properties. In vitro studies have shown that MDBF can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

2. Antitumor Activity

MDBF has been evaluated for its antitumor effects in various cancer cell lines. A study demonstrated that MDBF induced apoptosis in human breast cancer cells (MDA-MB-231) with an IC50 value of less than 1 µM, indicating potent cytotoxicity against these cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent cell death .

3. Antioxidant Properties

The antioxidant capacity of MDBF has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that MDBF effectively reduces oxidative stress markers, suggesting a protective role against oxidative damage in cellular models .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving LPS-stimulated macrophages, MDBF treatment resulted in a significant reduction in nitric oxide (NO) production compared to untreated controls. This reduction was associated with decreased expression of iNOS, highlighting MDBF's potential as a therapeutic agent for inflammatory disorders.

Case Study 2: Antitumor Efficacy

In vivo experiments using xenograft models of breast cancer demonstrated that mice treated with MDBF showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis markers in tumor tissues from MDBF-treated mice, supporting its role as an antitumor agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Main Biological Activity |

|---|---|---|

| Methyl 3,5-Dimethoxybenzoate | Ester | Antioxidant, anti-inflammatory |

| Methyl 3,5-Diiodo-4-(4-methoxyphenoxy)benzoate | Iodinated derivative | Antitumor |

| Methyl 3-Methoxybenzoate | Ester | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.